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Compound of Interest

Compound Name: 3-(Furan-2-yl)phenol

Cat. No.: B6326635 Get Quote

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-(Furan-2-
yl)phenol

This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass

spectrometry fragmentation pattern of 3-(Furan-2-yl)phenol. The information is intended for

researchers, scientists, and drug development professionals who utilize mass spectrometry for

compound identification and structural elucidation. As no publicly available mass spectrum for

this specific compound was found, the fragmentation pathway described herein is a theoretical

model based on the well-established fragmentation rules for phenolic and furan-containing

compounds.

Predicted Mass Spectrometry Fragmentation
Pattern
The fragmentation of 3-(Furan-2-yl)phenol under electron ionization is expected to be driven

by the functionalities of both the phenol and furan rings. The molecular ion (M•+) is anticipated

to be relatively stable and thus produce a prominent peak. The primary fragmentation pathways

are predicted to involve the loss of small, stable neutral molecules such as carbon monoxide

(CO) and a formyl radical (HCO), which are characteristic of phenolic compounds.[1] Further

fragmentation is expected to occur through cleavage of the furan ring.

The molecular weight of 3-(Furan-2-yl)phenol (C₁₀H₈O₂) is 160.17 g/mol . The initial ionization

would result in a molecular ion peak at m/z 160.
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The main proposed fragmentation steps are:

Loss of CO: A common fragmentation for phenols involves the cleavage of the phenyl ring

and the loss of a neutral carbon monoxide molecule, which would lead to a fragment ion at

m/z 132.[1]

Loss of HCO: Another characteristic fragmentation of phenols is the elimination of a formyl

radical, resulting in a fragment at m/z 131.[1]

Furan Ring Fragmentation: The furan moiety can also undergo fragmentation. A key

fragmentation of the furan ring itself involves the loss of CO to yield a cyclopropenyl cation.

In the context of 3-(Furan-2-yl)phenol, cleavage within the furan ring could lead to various

smaller fragments. The furan cation itself is observed at m/z 68, and a common fragment

from furan is the C₃H₃⁺ ion at m/z 39.[2]

Cleavage at the Inter-ring Bond: The bond connecting the furan and phenol rings could

cleave, leading to ions corresponding to each ring system, although this is generally less

favored for aromatic systems compared to rearrangements and neutral losses.

Data Presentation: Predicted Fragment Ions
The following table summarizes the major predicted fragment ions for 3-(Furan-2-yl)phenol,
their corresponding mass-to-charge ratio (m/z), and the proposed neutral loss.
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m/z
Proposed Ion
Formula

Proposed Neutral
Loss

Predicted Relative
Abundance

160 [C₁₀H₈O₂]•+ - High (Molecular Ion)

159 [C₁₀H₇O₂]+ [H]• Medium

132 [C₉H₈O]•+ [CO] Medium to High

131 [C₉H₇O]+ [HCO]• High

104 [C₈H₈]•+ [CO] from m/z 132 Medium

103 [C₈H₇]+ [HCO]• from m/z 132 Medium

77 [C₆H₅]+
[C₃H₃O]• from m/z

132
Low

68 [C₄H₄O]•+ [C₆H₄O] Low

39 [C₃H₃]+ - Medium

Experimental Protocols
This section details a standard procedure for the analysis of 3-(Furan-2-yl)phenol using Gas

Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

Dissolve 1 mg of 3-(Furan-2-yl)phenol in 1 mL of a suitable volatile solvent such as

dichloromethane or ethyl acetate.

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

If necessary, derivatization with an agent like BSTFA could be performed to increase

volatility, though it is likely not required for this compound.

2. Gas Chromatography (GC) Conditions:

GC System: Agilent 8890 GC or equivalent.
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Injector: Split/splitless injector, operated in splitless mode.

Injector Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

[3]

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: 10 °C/min to 280 °C.

Final hold: Hold at 280 °C for 5 minutes.

Injection Volume: 1 µL.

3. Mass Spectrometry (MS) Conditions:

MS System: Agilent 5977B MSD or equivalent single quadrupole or ion trap mass

spectrometer.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: Scan from m/z 35 to 350.

Solvent Delay: 3 minutes.

Mandatory Visualization
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The following diagram illustrates the proposed primary fragmentation pathway of 3-(Furan-2-
yl)phenol.

Caption: Proposed EI fragmentation pathway for 3-(Furan-2-yl)phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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